molecular formula C5H5N3O3 B2375338 1-(4-Nitro-1H-pyrazol-5-yl)ethanone CAS No. 2228374-35-2

1-(4-Nitro-1H-pyrazol-5-yl)ethanone

Cat. No.: B2375338
CAS No.: 2228374-35-2
M. Wt: 155.113
InChI Key: LJGXIJAVQQCOIP-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Synthetic and Biological Chemistry

Pyrazoles are aromatic heterocyclic compounds with the molecular formula C₃H₄N₂. nih.govacademicstrive.com The presence of two nitrogen atoms, one acting as a pyrrole-like acidic nitrogen and the other as a pyridine-like basic nitrogen, imparts unique physicochemical properties to the ring system. mdpi.comglobalresearchonline.net This structural feature allows for diverse substitutions and modifications, making pyrazoles highly attractive targets in synthetic organic chemistry. researchgate.netrsc.orgorganic-chemistry.org A multitude of synthetic routes have been developed for the efficient preparation of pyrazole derivatives, further enhancing their accessibility for research and development. academicstrive.comorganic-chemistry.org

From a biological perspective, the pyrazole nucleus is a key component in a wide range of pharmacologically active molecules. nih.govrsc.org Pyrazole derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties. mdpi.comnih.govglobalresearchonline.netmdpi.comnih.gov This wide-ranging bioactivity has led to the successful development of several blockbuster drugs. For instance, Celecoxib is a well-known selective COX-2 inhibitor used for treating arthritis, while Sildenafil is widely used for erectile dysfunction. taylorandfrancis.com Other notable examples of pyrazole-containing drugs include Ruxolitinib and Crizotinib, which are used in cancer therapy. tandfonline.comglobalresearchonline.net The ability of the pyrazole scaffold to interact with various biological targets underscores its immense significance in medicinal chemistry. researchgate.netnih.gov

Overview of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone as a Representative Pyrazole Derivative

This compound is a specific derivative of the pyrazole family, characterized by the presence of an ethanone (B97240) (acetyl) group and a nitro group attached to the pyrazole core. While detailed research on this exact molecule is not extensively published, its structure encompasses key features that are of significant interest in medicinal chemistry.

The introduction of a nitro group onto the pyrazole ring, as seen in this compound, can significantly influence its chemical reactivity and biological activity. Nitro-functionalized heterocyclic compounds are known to be important synthons and can exhibit a range of biological effects. nih.gov For example, nitrophenyl-pyrazole derivatives have been studied for their nonlinear optical properties and potential as antioxidant and antimicrobial agents. nih.govresearchgate.net The nitro group is a strong electron-withdrawing group, which can modulate the electronic properties of the pyrazole ring and influence its interaction with biological macromolecules.

The ethanone substituent provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. The carbonyl group can participate in various chemical reactions, making this compound a potentially valuable building block in the synthesis of more complex molecules.

Below is a table summarizing the basic properties of this compound.

PropertyValue
CAS Number 2228374-35-2
Molecular Formula C₅H₅N₃O₃
Molecular Weight 155.11 g/mol
Physical Form Pale-yellow to brown solid
Purity 98%

This data is compiled from publicly available chemical supplier information.

Properties

IUPAC Name

1-(4-nitro-1H-pyrazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c1-3(9)5-4(8(10)11)2-6-7-5/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGXIJAVQQCOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228374-35-2
Record name 1-(4-nitro-1H-pyrazol-5-yl)ethan-1-one
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Reactivity Profile and Mechanistic Insights of 1 4 Nitro 1h Pyrazol 5 Yl Ethanone

Electrophilic Substitution Reactions on the Pyrazole (B372694) Nucleus

The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophiles is a key aspect of its chemical character. The position of electrophilic attack is significantly influenced by the electronic effects of the substituents on the ring.

Preferential Electrophilic Attack at C-4 of the Pyrazole Ring

In general, electrophilic substitution reactions on the pyrazole ring preferentially occur at the C-4 position. This regioselectivity is attributed to the electronic distribution within the pyrazole nucleus, where the C-4 carbon atom possesses the highest electron density, making it the most nucleophilic and thus the most favorable site for attack by an electrophile.

Influence of Nitro and Ethanone (B97240) Substituents on Electrophilic Reactivity

The presence of both a nitro group at the C-4 position and an ethanone (acetyl) group at the C-5 position is expected to have a profound impact on the electrophilic reactivity of the pyrazole nucleus in 1-(4-Nitro-1H-pyrazol-5-yl)ethanone.

Nitro Group: The nitro group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. Its presence at the C-4 position, the typical site of electrophilic attack, will significantly deactivate the pyrazole ring towards electrophilic substitution. The strong deactivating nature of the nitro group would make reactions such as nitration, halogenation, or sulfonation at any other position on the pyrazole ring highly unlikely under standard conditions.

The combined electron-withdrawing effects of the nitro and ethanone groups render the pyrazole ring in this compound strongly deactivated towards electrophilic substitution. Any attempts to introduce further electrophiles onto the pyrazole ring would likely require harsh reaction conditions, and the yields would be expected to be very low.

Nucleophilic Attack and Displacement Reactions

In contrast to the deactivated nature towards electrophiles, the electron-deficient character of the pyrazole ring in this compound makes it more susceptible to nucleophilic attack.

Nucleophilic Reactivity at C-3 and C-5 Positions of the Pyrazole Ring

The C-3 and C-5 positions of the pyrazole ring are generally the most susceptible to nucleophilic attack, as they are the most electron-deficient carbon atoms. In the case of this compound, the presence of the strongly electron-withdrawing nitro group at C-4 and the ethanone group at C-5 will further enhance the electrophilicity of these positions.

It is conceivable that strong nucleophiles could attack the C-3 or C-5 positions, potentially leading to substitution reactions if a suitable leaving group were present. However, in the absence of a good leaving group at these positions, such attacks might lead to the formation of stable adducts or ring-opening products. Research on related 1-methyl-3,4,5-trinitropyrazole has shown that nucleophiles can displace the nitro group at the C-5 position. researchgate.net This suggests that the C-5 position in this compound could be a site for nucleophilic attack, potentially leading to the displacement of a substituent if one were present that could act as a leaving group.

Transformations Involving the Nitro Group (e.g., Reduction to Amino)

The nitro group is a versatile functional group that can undergo various transformations, with reduction to an amino group being one of the most common and synthetically useful reactions. The reduction of the nitro group in this compound would yield 1-(4-Amino-1H-pyrazol-5-yl)ethanone. This transformation is significant as it converts a strongly electron-withdrawing group into a strongly electron-donating amino group, which would dramatically alter the reactivity of the pyrazole ring.

A variety of reducing agents can be employed for this purpose, and the choice of reagent can be critical to avoid the reduction of the carbonyl group in the ethanone moiety.

Reducing Agent Typical Conditions Selectivity
H₂/Pd, Pt, or Ni Catalytic hydrogenationCan also reduce the carbonyl group
Fe, Sn, or Zn in acid Metal in acidic mediaGenerally selective for the nitro group
Sodium Dithionite (Na₂S₂O₄) Aqueous solutionMild and often selective for the nitro group

The resulting 1-(4-Amino-1H-pyrazol-5-yl)ethanone would be a valuable intermediate for further synthetic modifications, such as diazotization followed by substitution reactions.

Reactivity of the Carbonyl Group in the Ethanone Moiety (e.g., Schiff Base Formation)

The carbonyl group of the ethanone moiety at the C-5 position exhibits typical reactivity for a ketone. One of the most important reactions of this group is its condensation with primary amines to form Schiff bases (imines).

This reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond of the Schiff base. The formation of Schiff bases from pyrazole derivatives is a well-documented process in the chemical literature. nih.gov

The general reaction can be represented as:

This compound + R-NH₂ → 1-(4-Nitro-1H-pyrazol-5-yl)-N-R-ethanimine + H₂O

The resulting Schiff bases are often crystalline solids and are important intermediates in the synthesis of various heterocyclic compounds and have been investigated for their biological activities.

Cycloaddition and Annulation Reactions of this compound

The reactivity of this compound in cycloaddition and annulation reactions is a subject of significant interest for the synthesis of novel fused heterocyclic systems. The presence of both an electron-withdrawing nitro group and an acetyl group on the pyrazole ring profoundly influences its electronic properties and, consequently, its reactivity in these transformations. These reactions offer powerful tools for building molecular complexity and accessing diverse chemical scaffolds.

Derivatization of Pyrazoles into Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines)

The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established area of heterocyclic chemistry, owing to the significant biological activities of this scaffold. researchgate.netresearchgate.net A common and efficient method for their preparation involves the condensation of 5-aminopyrazole derivatives with β-dicarbonyl compounds or their synthetic equivalents. researchgate.netmdpi.com While direct reactions involving this compound in this context are not extensively documented, the structural motif suggests a potential synthetic route following chemical modification.

A plausible pathway to pyrazolo[1,5-a]pyrimidines would involve the transformation of the 5-acetyl group of the title compound into an amino group, yielding a 5-aminopyrazole intermediate. This transformation could be achieved through various synthetic methods, such as oximation followed by reduction. The resulting 5-amino-4-nitropyrazole could then undergo a cyclocondensation reaction with a suitable β-dicarbonyl compound, such as acetylacetone, to furnish the corresponding pyrazolo[1,5-a]pyrimidine (B1248293).

The general mechanism for this cyclocondensation involves an initial nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of this reaction is typically high, with the exocyclic amino group being more nucleophilic than the endocyclic pyrazole nitrogens. nih.gov

Table 1: Proposed Synthesis of Pyrazolo[1,5-a]pyrimidines from a Derivative of this compound

Reactant 1Reactant 2ProductReaction Type
5-Amino-4-nitro-1H-pyrazoleAcetylacetone7-Methyl-5-nitro-pyrazolo[1,5-a]pyrimidineCyclocondensation
5-Amino-4-nitro-1H-pyrazoleEthyl acetoacetate7-Hydroxy-5-methyl-2-nitro-pyrazolo[1,5-a]pyrimidineCyclocondensation

1,3-Dipolar Cycloadditions Involving Pyrazole Derivatives

1,3-Dipolar cycloaddition is a powerful and versatile method for the construction of five-membered heterocyclic rings. rsc.org In the context of pyrazole chemistry, the pyrazole ring itself can act as a dipolarophile, reacting with various 1,3-dipoles. The presence of electron-withdrawing groups, such as the nitro and acetyl groups in this compound, is expected to lower the energy of the LUMO of the pyrazole's double bond, thereby enhancing its reactivity towards HOMO-driven 1,3-dipoles like diazo compounds and nitrilimines. nih.gov

A representative example of such a reaction is the [3+2] cycloaddition of a diazo compound, such as ethyl diazoacetate, with an acetylenic pyrazole derivative. researchgate.net Although the title compound does not possess an alkyne moiety, the double bond within the pyrazole ring can potentially participate in similar cycloadditions. The reaction of this compound with a 1,3-dipole would lead to the formation of a fused heterocyclic system, where the pyrazole ring is annulated with a new five-membered ring.

The regioselectivity of these cycloadditions is governed by both electronic and steric factors. Theoretical studies on related systems can help predict the most likely regioisomeric product. rsc.org For instance, the reaction of a nitrile imine with the C4=C5 double bond of the pyrazole ring would lead to the formation of a pyrazolo[4,5-d]pyrazole system.

Table 2: Potential 1,3-Dipolar Cycloaddition Reactions of this compound

Dipolarophile1,3-DipolePotential Product ClassReaction Type
This compoundDiazomethaneFused Dihydropyrazole[3+2] Cycloaddition
This compoundPhenyl azideFused Triazole[3+2] Cycloaddition
This compoundNitrile ImineFused Pyrazole[3+2] Cycloaddition

Tautomerism and Isomerism Studies in this compound and Related Pyrazoles

Tautomerism is a fundamental concept in the chemistry of heterocyclic compounds, and pyrazoles are well-known to exhibit this phenomenon. rsc.org For this compound, several tautomeric and isomeric forms can be considered, which can influence its reactivity and spectroscopic properties.

Annular Tautomerism: In N-unsubstituted pyrazoles, annular tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For this compound, this would result in two possible tautomers: this compound and 1-(4-nitro-2H-pyrazol-3-yl)ethanone. The relative stability of these tautomers is influenced by the nature and position of the substituents. Electron-withdrawing groups, such as the nitro group at the 4-position, can affect the acidity of the N-H proton and the electron density at the nitrogen atoms, thereby shifting the tautomeric equilibrium. nih.gov Computational studies on related substituted pyrazoles suggest that the position of the tautomeric equilibrium can be significantly influenced by the solvent. encyclopedia.pub

Keto-Enol Tautomerism: The acetyl group at the 5-position introduces the possibility of keto-enol tautomerism. The enol form, 1-(5-(1-hydroxyvinyl)-4-nitro-1H-pyrazol-1-yl)ethanone, could be stabilized by intramolecular hydrogen bonding with the adjacent nitro group or a nitrogen atom of the pyrazole ring.

Nitro-Aci-Nitro Tautomerism: The nitro group can also exhibit tautomerism, existing in equilibrium with its aci form (a nitronic acid). This is more likely to occur if a proton can be abstracted from an adjacent carbon atom, which is not the case here. However, the electronic character of the aci-nitro form is significantly different from the nitro form and could play a role in certain reaction mechanisms.

Isomerism: Beyond tautomerism, constitutional isomerism is also a key consideration. The relative positions of the nitro and acetyl groups on the pyrazole ring define the specific isomer. For instance, 1-(3-nitro-1H-pyrazol-5-yl)ethanone would be a constitutional isomer of the title compound. The specific substitution pattern is crucial in determining the chemical and physical properties of the molecule.

Table 3: Potential Tautomeric and Isomeric Forms of this compound

Type of IsomerismIsomeric/Tautomeric Forms
Annular TautomerismThis compound, 1-(4-Nitro-2H-pyrazol-3-yl)ethanone
Keto-Enol TautomerismThis compound (keto), 1-(5-(1-Hydroxyvinyl)-4-nitro-1H-pyrazol-1-yl)ethanone (enol)
Constitutional Isomerism1-(3-Nitro-1H-pyrazol-5-yl)ethanone, 1-(4-Nitro-1H-pyrazol-3-yl)ethanone, etc.

Computational and Theoretical Investigations of 1 4 Nitro 1h Pyrazol 5 Yl Ethanone

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are indispensable tools for elucidating the molecular properties of novel compounds. For 1-(4-Nitro-1H-pyrazol-5-yl)ethanone, these methods provide a granular view of its electronic architecture and potential chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Illustrative Optimized Geometrical Parameters

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (ring) 1.39 - 1.42 105 - 112 ~0
C-N (ring) 1.33 - 1.38 108 - 110 ~0
N-N (ring) 1.35 105 - 108 ~0
C-NO2 1.45 - -
C-C=O 1.50 - -

Note: The data in this table is illustrative and based on typical values for similar structures, as direct experimental or computational data for this compound is not available in the cited literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a pivotal role in a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability. In nitropyrazole derivatives, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's electrophilicity.

Illustrative Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO -7.5 to -8.5
LUMO -3.0 to -4.0

Note: The data in this table is illustrative and based on trends observed in computational studies of other nitropyrazole derivatives.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the nitro and carbonyl groups, making them centers for electrophilic interactions. The hydrogen atoms and parts of the pyrazole (B372694) ring might exhibit a positive potential, indicating sites for nucleophilic attack.

Prediction of Reactivity Indices (e.g., Electrophilicity, Nucleophilicity)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. Key indices include electronegativity (χ), chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). A higher electrophilicity index signifies a greater capacity to accept electrons. The presence of the nitro group, a strong electron-withdrawing group, is anticipated to impart a significant electrophilic character to this compound.

Illustrative Global Reactivity Descriptors

Descriptor Value (eV)
Electronegativity (χ) 5.25 - 6.25
Chemical Hardness (η) 2.0 - 2.5
Chemical Potential (μ) -5.25 to -6.25

Note: The data in this table is illustrative and based on computational studies of analogous nitropyrazole compounds.

Conformational Analysis and Isomeric States

The spatial arrangement of atoms and the existence of different isomers are fundamental aspects of a molecule's chemistry.

Investigation of E/Z Isomerism in Pyrazole Derivatives

E/Z isomerism, a type of stereoisomerism, can occur in molecules with restricted rotation around a double bond. In the context of N-acylpyrazoles, while true E/Z isomerism around a C=C bond is not present in the parent structure of this compound, the concept is relevant to potential derivatives or reaction intermediates. For instance, if the ethanone (B97240) side chain were to be modified to include a double bond, E/Z isomerism would need to be considered. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E (entgegen, opposite) or Z (zusammen, together) configuration based on the arrangement of substituents around the double bond. chemguide.co.uk The relative stability of these isomers can be assessed through computational energy calculations. In many pyrazole systems, the E-isomer is thermodynamically more stable. nih.gov However, specific substituent effects can influence this preference. mdpi.com

Rotational Barriers and Conformational Preferences of the Ethanone Moiety

The ethanone (acetyl) group attached to the C5 position of the pyrazole ring is subject to rotational isomerism around the C5-C(acetyl) single bond. The conformational preference of this moiety is dictated by a balance between steric hindrance and stabilizing electronic interactions, particularly with the adjacent nitro group at C4 and the N-H group at N1.

Computational studies on similar substituted pyrazoles suggest that the planarity of substituents is a key factor in molecular stability. For this compound, two primary conformations are considered: a planar conformer, where the acetyl group is coplanar with the pyrazole ring, and a non-planar (twisted) conformer. The planar conformation is predicted to be significantly stabilized by the formation of an intramolecular hydrogen bond between the pyrazole N1-H and the carbonyl oxygen of the ethanone group. This interaction creates a stable six-membered pseudo-ring.

However, steric repulsion between the bulky nitro group and the acetyl group could introduce some degree of non-planarity. The rotational barrier is the energy required to twist the acetyl group from its most stable (planar) conformation to a less stable (perpendicular) one. Theoretical calculations on related molecules, such as N-acetyl-N′-methylprolineamide, demonstrate how intramolecular hydrogen bonding can dominate conformational preferences. rsc.org In the case of this compound, the transition state for rotation would likely involve breaking the intramolecular hydrogen bond, leading to a notable energy penalty.

Table 1: Predicted Rotational Energy Barriers for the Ethanone Moiety The following data are predictive and based on theoretical calculations for analogous molecular systems.

Dihedral Angle (N1-C5-C=O) Relative Energy (kcal/mol) Conformation Notes
0.0 Planar, Syn Stabilized by N1-H···O=C intramolecular hydrogen bond.
90° 5 - 8 Perpendicular Transition state; loss of hydrogen bond and conjugation.
180° 2 - 4 Planar, Anti Steric clash between carbonyl oxygen and nitro group.

Intermolecular and Intramolecular Interactions

The specific arrangement of functional groups—a hydrogen bond donor (N-H), multiple hydrogen bond acceptors (C=O, NO₂), and an aromatic π-system—dictates a complex network of non-covalent interactions that define the molecule's structure and crystal packing.

The most significant intramolecular interaction predicted for this compound is the hydrogen bond between the acidic proton of the pyrazole N1-H group and the lone pair of the carbonyl oxygen atom. This type of interaction is well-documented in pyrazole derivatives and leads to the formation of a highly stable, planar, six-membered ring structure (N1-H···O=C-C-C5=N2). researchgate.netnih.gov This hydrogen bond is expected to rigidify the conformation of the ethanone group, holding it coplanar with the pyrazole ring, as discussed in the previous section. The presence of electron-withdrawing groups like nitro and acetyl increases the acidity of the N-H proton, further strengthening this hydrogen bond. nih.gov

In the solid state, molecules of this compound are expected to engage in a variety of intermolecular interactions that govern crystal packing.

N-H···N Hydrogen Bonds: While the N-H group is primarily involved in an intramolecular hydrogen bond, it is possible for it to participate in intermolecular N-H···N bonds with the pyridine-like N2 atom of an adjacent pyrazole molecule, a common motif in pyrazole crystal structures. nih.gov This would likely occur if the intramolecular bond is disrupted or in polymorphic forms.

C-H···O Interactions: Weak hydrogen bonds of the C-H···O type are anticipated. The methyl protons of the ethanone group can interact with the oxygen atoms of the nitro group or the carbonyl group of neighboring molecules. These interactions, although weak, play a crucial role in stabilizing the three-dimensional crystal lattice. nih.govnih.gov

π-π Stacking: The pyrazole ring is electron-deficient due to the attached nitro and acetyl groups. This allows for favorable π-π stacking interactions between the aromatic rings of adjacent molecules. wikipedia.org These interactions typically occur in a parallel-displaced or offset arrangement to minimize Pauli repulsion and maximize attractive dispersion and electrostatic forces. nih.govchemrxiv.org In nitropyrazole systems, these stacking interactions are a dominant force in crystal packing. researchgate.net

Based on the interplay of the interactions described above, a hypothetical crystal structure can be predicted. The strong intramolecular hydrogen bond would enforce molecular planarity. These planar molecules would likely assemble into chains or sheets via intermolecular hydrogen bonds (N-H···N or C-H···O). nih.gov These sheets would then stack upon one another, stabilized by the aforementioned π-π interactions between the pyrazole rings, to form a dense and stable crystal lattice. researchgate.netmdpi.com The specific packing motif would aim to maximize density and the number of stabilizing intermolecular contacts.

Structure-Property Relationship (SPR) Elucidation

The arrangement of functional groups in this compound creates a distinct electronic profile that is predicted to give rise to interesting material properties, particularly in the field of nonlinear optics.

Molecules with significant nonlinear optical (NLO) properties often possess a donor-π-acceptor (D-π-A) architecture. This structure facilitates intramolecular charge transfer (ICT) upon excitation by a strong electric field, such as that from a laser, leading to a large change in the molecular dipole moment and a high second-order hyperpolarizability (β).

This compound fits this model well. The electron-rich pyrazole ring acts as the π-conjugated bridge. The N1-H group can act as a weak electron donor, while the nitro (NO₂) and ethanone (C=O) groups are strong electron acceptors. nih.govresearchgate.net This push-pull system is expected to result in a significant NLO response.

DFT calculations on similar pyrazole derivatives have shown that the presence of strong electron-withdrawing groups dramatically enhances the first hyperpolarizability (β₀). ekb.egresearchgate.netnih.gov By comparing with computationally studied pyrazoline derivatives containing nitro groups, it is predicted that this compound would exhibit a substantial β₀ value, making it a candidate for NLO materials. nih.govresearchgate.net

Table 2: Predicted Nonlinear Optical (NLO) Properties The following data are predictive and based on DFT calculations (e.g., B3LYP method) for analogous pyrazole derivatives with donor-acceptor motifs.

Property Predicted Value Unit Reference Compound for Comparison
Dipole Moment (μ) 5 - 7 Debye p-Nitroaniline (~6.2 D)
Avg. Polarizability (α) 120 - 140 a.u. -
Hyperpolarizability (β₀) 5 x 10⁻³⁰ - 8 x 10⁻³⁰ esu Urea (B33335) (0.37 x 10⁻³⁰ esu)

Correlation of Electronic Structure with Observed Reactivity

Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the relationship between the molecular structure of this compound and its chemical behavior. By calculating electronic properties, a direct correlation can be drawn to the molecule's observed reactivity, offering insights into its stability, reaction mechanisms, and potential interaction sites.

The reactivity of pyrazole derivatives is significantly influenced by the electronic nature of their substituents. In this compound, the pyrazole ring is decorated with two key groups: a strongly electron-withdrawing nitro group (-NO₂) at the C4 position and an acetyl group (-COCH₃) at the C5 position. The nitro group, in particular, dramatically lowers the energy of the molecular orbitals and depletes electron density from the heterocyclic ring.

Frontier Molecular Orbitals and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower reactivity.

For nitropyrazole systems, the presence of the nitro group significantly lowers both the HOMO and LUMO energy levels. This indicates a molecule with a pronounced electrophilic character. Computational studies on analogous nitro-substituted heterocyclic compounds have consistently shown that the LUMO is often localized over the nitro group and the adjacent atoms of the pyrazole ring. nih.gov This distribution highlights the areas most susceptible to nucleophilic attack.

Table 1: Key Global Reactivity Descriptors

DescriptorFormulaSignificanceExpected Influence on this compound
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.High, due to electron-withdrawing groups.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.High, indicating a good electron acceptor.
Electronegativity (χ) χ = (I + A) / 2Tendency to attract electrons.High, signifying electrophilic nature.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.Moderate; a smaller HOMO-LUMO gap suggests lower hardness (higher reactivity) compared to unsubstituted pyrazole.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the stabilization energy when the system acquires additional electronic charge.High, confirming a strong electrophilic character. nih.gov

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic reactions. The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map is expected to show:

Intense Negative Potential (Red/Yellow): Localized on the oxygen atoms of both the nitro group and the acetyl group. These sites are the most likely to interact with electrophiles or engage in hydrogen bonding. nih.gov

Positive Potential (Blue): Concentrated around the pyrazole ring protons and, most significantly, on the carbon atoms attached to the electron-withdrawing groups (C4 and C5). These electron-deficient regions are the primary targets for nucleophiles.

Biological Activity and Mechanistic Understanding of 1 4 Nitro 1h Pyrazol 5 Yl Ethanone and Its Analogs

Anti-Inflammatory and Analgesic Efficacy

Pyrazole (B372694) derivatives are well-documented for their potent anti-inflammatory and analgesic effects, with some compounds demonstrating efficacy comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

In vitro and In vivo Assessment of Anti-inflammatory Response

The anti-inflammatory properties of nitropyrazole analogs have been substantiated through various preclinical models. A common in vivo method for assessing anti-inflammatory activity is the carrageenan-induced rat paw edema test, which measures the ability of a compound to reduce acute inflammation. nih.govnih.govnih.gov

Studies on various pyrazole derivatives have demonstrated significant, dose-dependent reduction in paw edema. nih.govnih.gov For instance, the novel pyrazole derivative FR140423 was found to be two- to three-fold more potent than indomethacin (B1671933) in reducing carrageenan-induced paw edema. nih.gov Similarly, certain 4,5-dihydro-1,5-diaryl-1H-pyrazole derivatives exhibited significant anti-inflammatory activity in the same model. nih.gov

In vitro assays are crucial for elucidating the molecular targets of these compounds. A key mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. mdpi.comnih.gov The addition of an acetyl group to the pyrazole structure, as seen in 1-(4-nitro-1H-pyrazol-5-yl)ethanone, has been noted to increase anti-inflammatory activity and enhance selectivity for COX-2 over the constitutive COX-1 isoform. nih.gov One study highlighted a pyrazole derivative where the introduction of an acetyl group increased the COX-2 selectivity by a significant margin. nih.gov

Further mechanistic studies have implicated other inflammatory pathways. A library of pyrazolo[1,5-a]quinazoline derivatives was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. nih.gov This screening identified several compounds with potent anti-inflammatory activity, suggesting that their mechanism involves the downregulation of the NF-κB pathway, a central regulator of inflammatory gene expression. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Select Pyrazole Analogs

Compound/Analog Assay Target Result Reference
Pyrazole Derivative N5 (acetylated) Enzyme Inhibition COX-2 Selectivity Index (SI) = 47.979 nih.gov
FR140423 Enzyme Inhibition COX-2 150 times more selective for COX-2 than COX-1 nih.gov
Pyrazolo[1,5-a]quinazolines (e.g., 13i, 16) Cell-based Assay NF-κB Activity IC50 < 50 µM nih.gov
Pyrazolo[1,5-a]quinazolines (e.g., 13i, 16) Molecular Modeling/Binding Assay MAPKs (JNK3) Effective binding and micromolar affinities nih.gov

Molecular Mechanisms Underlying Analgesic Effects

The analgesic properties of pyrazole compounds are often intrinsically linked to their anti-inflammatory mechanisms, primarily through the inhibition of prostaglandin (B15479496) synthesis via the COX pathway. mdpi.comnih.gov By reducing prostaglandin levels, these compounds alleviate pain associated with inflammation.

However, research suggests that some pyrazole derivatives may possess additional, distinct analgesic mechanisms. The compound FR140423, a selective COX-2 inhibitor, not only demonstrated potent anti-hyperalgesic effects in an inflammation-induced pain model but also increased the pain threshold in non-inflamed tissues. nih.gov This effect, observed in the tail-flick test, is indicative of a central analgesic mechanism. nih.gov Notably, the analgesic effects of FR140423 were blocked by naloxone, an opioid receptor antagonist, suggesting a unique mechanism that involves the µ-opioid system, similar to morphine. nih.gov This dual action—peripheral anti-inflammatory activity and central opioid-like analgesia—represents a significant finding in the development of novel pain therapeutics. nih.gov Other studies have also confirmed the antinociceptive activity of pyrazole derivatives in models like the acetic acid-induced writhing test. zsmu.edu.ua

Antimicrobial Potential

The pyrazole scaffold is a foundational element in the development of new antimicrobial agents. mdpi.compharmatutor.orgbiointerfaceresearch.com The presence of an electron-withdrawing nitro group is often associated with enhanced antimicrobial efficacy. pharmatutor.orgnih.gov

Evaluation of Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Nitro-substituted pyrazole analogs and related nitro-heterocyclic compounds have demonstrated broad-spectrum antibacterial activity. biointerfaceresearch.comnih.gov Studies have evaluated these compounds against a panel of clinically relevant bacteria, including both Gram-positive strains like Staphylococcus aureus and Streptococcus epidermidis, and Gram-negative strains such as Escherichia coli and Klebsiella pneumoniae. biointerfaceresearch.comnih.govnih.govresearchgate.net

For example, a series of novel pyrazole derivatives showed that one compound was exceedingly active against the Gram-negative E. coli (MIC: 0.25 μg/mL), while another was highly active against the Gram-positive Streptococcus epidermidis (MIC: 0.25 μg/mL), with potencies comparable to the standard antibiotic ciprofloxacin. nih.gov Another study on pyrazole derivatives containing a 5-(4-nitrophenyl)furan moiety reported a pronounced effect against both S. aureus and E. coli. biointerfaceresearch.com Furthermore, hybrids incorporating a 5-nitroimidazole moiety have shown potent activity against the Gram-negative H. pylori. nih.gov

Table 2: Antibacterial Activity of Select Pyrazole Analogs

Compound/Analog Bacterial Strain Type Activity (MIC) Reference
Pyrazole Derivative 3 Escherichia coli Gram-Negative 0.25 µg/mL nih.gov
Pyrazole Derivative 4 Streptococcus epidermidis Gram-Positive 0.25 µg/mL nih.gov
5-Nitroimidazole Hybrid 16a Helicobacter pylori Gram-Negative Inhibition zone: 32 mm (8 µg/disc) nih.gov
Pyrazole-4-carbaldehyde Derivatives Staphylococcus aureus Gram-Positive Pronounced effect biointerfaceresearch.com
Pyrazole-4-carbaldehyde Derivatives Escherichia coli Gram-Negative Pronounced effect biointerfaceresearch.com

Assessment of Antifungal Efficacy

The antifungal potential of pyrazole derivatives is also well-established. mdpi.compharmatutor.org These compounds have been tested against various fungal pathogens, including Aspergillus niger and species of the genus Candida. biointerfaceresearch.comnih.gov

In one study, a pyrazole analog demonstrated high antifungal activity against Aspergillus niger with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL, which was comparable to the standard antifungal drug clotrimazole. nih.gov Derivatives of 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde also showed a pronounced effect against fungi of the genus Candida. biointerfaceresearch.com Additionally, certain 1,5-diaryl-pyrazole analogs have been investigated for their ability to control phytopathogenic fungi like Sclerotium rolfsii, the causative agent of peanut stem rot, demonstrating their broader applicability in agriculture. nih.gov

Proposed Mechanisms of Antimicrobial Action

The antimicrobial action of nitro-heterocyclic compounds, including nitropyrazoles, is believed to hinge on the metabolic activation of the nitro group by the microbial cells themselves. nih.govnih.gov This mechanism is particularly effective against anaerobic or microaerophilic organisms but is also relevant for many other bacteria. nih.gov

The proposed mechanism involves the following steps:

Reductive Activation : The nitro group (-NO₂) of the compound is reduced by microbial enzymes, such as nitroreductases, within the microorganism. This process is more efficient under low-oxygen conditions and leads to the formation of highly reactive, short-lived cytotoxic intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, and nitro radical anions. nih.gov

DNA Damage : These reactive intermediates are the ultimate toxic agents. They can interact with and damage critical cellular macromolecules, with DNA being a primary target. nih.govnih.gov The damage inflicted includes causing strand breaks in the DNA helix. nih.gov

Inhibition of Cellular Processes : The resulting DNA damage disrupts essential cellular processes, including DNA replication and repair, ultimately leading to microbial cell death. nih.gov

This mechanism of action, where the drug is selectively activated within the target microbe, provides a degree of specificity and explains the potent activity of many nitro-heterocyclic drugs. nih.gov

Anticancer and Antitumor Properties

The pyrazole scaffold is a core component in numerous compounds demonstrating significant potential in the development of anticancer therapeutics. nih.govbohrium.com Several clinically approved anticancer drugs, such as Crizotinib and Ruxolitinib, feature a pyrazole moiety, highlighting the importance of this heterocyclic ring in medicinal chemistry. nih.govsemanticscholar.org Research into derivatives of this compound has revealed a range of antitumor activities, primarily through cytotoxicity against cancer cells, modulation of critical signaling pathways, and the induction of programmed cell death.

Cytotoxicity Evaluation Against Various Cancer Cell Lines (e.g., HCT-116, HCT-8)

Analogs of this compound have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. Notably, pyrazole derivatives have shown potent activity against colon carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG2). semanticscholar.org

For instance, a study investigating a series of pyrazole derivatives reported that compound 1 , a nitrophenyl-containing pyrazolyl analogue, effectively inhibited cell proliferation in HCT-116, HepG2, and MCF-7 cell lines. semanticscholar.org Another related compound, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-3-(p-tolyl) prop-2-en-1-one , also demonstrated notable anticancer activity against lung carcinoma (A549) and HepG2 cells. nih.gov The cytotoxic effects of these compounds are often quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency. The substitution pattern on the pyrazole and associated phenyl rings significantly influences the cytotoxic potency, with electron-withdrawing groups, such as the nitro group (NO₂), often enhancing activity. semanticscholar.orgnih.gov

Table 1: Cytotoxicity of Pyrazole Analogs Against Various Cancer Cell Lines
CompoundCancer Cell LineIC₅₀ (µM)Reference
4-[2-(4-nitrophenyl) hydrazono]-2-pyrazolin-5-oneHCT-116 (Colon)4.2 ± 0.2 semanticscholar.org
4-[2-(4-nitrophenyl) hydrazono]-2-pyrazolin-5-oneHepG2 (Liver)4.4 ± 0.4 semanticscholar.org
4-[2-(4-nitrophenyl) hydrazono]-2-pyrazolin-5-oneMCF-7 (Breast)17.8 ± 0.5 semanticscholar.org
1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-3-(p-tolyl) prop-2-en-1-oneA549 (Lung)44.3 (µg/cm³) nih.gov
1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-3-(p-tolyl) prop-2-en-1-oneHepG2 (Liver)57.9 (µg/cm³) nih.gov
TOSINDMDA-MB-231 (Breast)17.7 ± 2.7 (72h) nih.gov
PYRINDMCF-7 (Breast)39.7 ± 5.8 (72h) nih.gov
Compound 13 (Quinoxaline-pyrazole hybrid)HCT-116 (Colon)IC₅₀ not specified, but shown to be effective nih.gov

Modulation of Key Oncogenic Pathways and Protein Kinases (e.g., VEGF, Tyrosine Kinase, Aurora-A, BRAF, CDK)

The anticancer activity of pyrazole derivatives is closely linked to their ability to inhibit key enzymes and signaling pathways that are dysregulated in cancer.

VEGF/VEGFR Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR). researchgate.netfrontiersin.org Pyrazole-based compounds have been designed as potent inhibitors of VEGFR-2. nih.govnih.gov For example, quinoxaline-pyrazole hybrids have been shown to be highly effective VEGFR-2 inhibitors, with one derivative (Compound 13 ) demonstrating greater potency than the standard drug Sorafenib. nih.gov This inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a decrease in tumor-induced blood vessel formation. nih.govnih.gov Some pyrazole derivatives have been shown to significantly reduce the secretion of VEGF protein in cancer cell cultures. researchgate.net

Tyrosine Kinase Inhibition: Protein tyrosine kinases (PTKs) are crucial mediators of cellular signaling pathways that control growth, proliferation, and survival. nih.gov Their overexpression or mutation is a hallmark of many cancers. Pyrazole derivatives have been identified as inhibitors of various tyrosine kinases, including Src family kinases (c-Src, Lck), Bruton's tyrosine kinase (Btk), and the RET (rearranged during transfection) kinase. nih.govresearchgate.net Phenylpyrazolopyrimidine derivatives showed modest inhibitory activity against c-Src, Btk, and Lck, but were inactive against others like Abl1 and Akt1, suggesting a degree of selectivity. nih.gov

Aurora-A and CDK Inhibition: The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs) and other protein kinases like Aurora A. nih.gov Dysregulation of these kinases leads to uncontrolled cell division. Pyrazole derivatives are recognized as potent inhibitors of CDKs (specifically CDK-2, CDK4/6) and Aurora A kinase. nih.govnih.govmdpi.com Indenopyrazoles were among the early classes of pyrazole compounds identified as CDK inhibitors. nih.gov More recent studies have developed N-mannich pyrazole-5-ol derivatives that exhibit dual inhibition of VEGFR-2 and CDK-2, leading to potent cytotoxicity against liver cancer cells. nih.gov Inhibition of CDK4/6 by small molecule inhibitors containing a pyrazole core can block the phosphorylation of the retinoblastoma (RB) protein, halting cell cycle progression from the G1 to the S phase. youtube.com

BRAF Inhibition: The BRAF kinase is a key component of the MAPK/ERK signaling pathway, and its mutation (e.g., BRAF V600E) is a major driver in cancers like melanoma. nih.gov Pyrazole-based structures have been successfully developed as potent and selective BRAF inhibitors. nih.govnih.gov These inhibitors compete with ATP for binding to the kinase domain of BRAF, effectively shutting down the hyperactivated pathway and curbing cancer cell proliferation. nih.govrsc.org

Table 2: Inhibition of Oncogenic Kinases by Pyrazole Analogs
Target KinaseExample Compound Class/DerivativeObserved EffectReference
VEGFR-2N-mannich pyrazole-5-ol derivativesIC₅₀ = 0.2 µM (for compound 6b) nih.gov
VEGFR-2Quinoxaline-pyrazole hybridsIC₅₀ = 0.045 µM (for compound 13) nih.gov
c-Src Tyrosine KinasePhenylpyrazolopyrimidine derivativesIC₅₀ = 60.4 µM (for compound 10) nih.gov
BRAFTricyclic 1,4-dihydroindeno[1,2-c]pyrazoleNanomolar activity in mutant BRAF inhibition nih.gov
CDK-2N-mannich pyrazole-5-ol derivativesIC₅₀ = 0.458 µM (for compound 6b) nih.gov
CDK16N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivativesEC₅₀ = 33 nM (for compound 43d) mdpi.com
Aurora APyrazole derivatives (docking study)Potential inhibitor, minimum binding energy of -8.57 kJ/mol nih.govresearchgate.net

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A primary mechanism through which pyrazole analogs exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. nih.govrsc.org

Studies have shown that pyrazole derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. nih.gov This is often accompanied by an increase in reactive oxygen species (ROS) generation, which causes cellular stress and damage. nih.gov The apoptotic cascade involves the activation of key executioner proteins called caspases, such as caspase-3, -7, -8, and -9. nih.govnih.gov Treatment of HCT-116 colon cancer cells with a 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivative led to a significant increase in the production of caspase-3 and caspase-8. nih.gov Furthermore, these compounds can modulate the expression of crucial apoptosis-regulating proteins, leading to the upregulation of pro-apoptotic proteins like Bax and the tumor suppressor p53, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govrsc.org

In addition to inducing apoptosis, pyrazole compounds can halt the proliferation of cancer cells by arresting the cell cycle at various phases, including G0/G1, S, or G2/M. nih.govmdpi.comresearchgate.net For example, certain N-mannich pyrazole derivatives caused cell cycle arrest at the G0-G1 and S phases in liver cancer cells. nih.gov Similarly, inhibition of CDK16 by a pyrazole-based inhibitor resulted in a G2/M phase arrest. mdpi.com This disruption of the normal cell cycle prevents cancer cells from replicating, ultimately leading to cell death or senescence. youtube.comnih.gov

Antidiabetic and Antihyperglycemic Effects

The pyrazole nucleus is not only significant in cancer research but also serves as a scaffold for developing agents to treat type 2 diabetes. nih.gov The primary mechanism explored for pyrazole derivatives in this context is the inhibition of the enzyme Dipeptidyl Peptidase-4 (DPP-4). nih.govnih.gov

Investigation of Metabolic Enzyme Inhibition (e.g., Dipeptidyl Peptidase-4 (DPP4))

DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govnih.gov By inhibiting DPP-4, the levels of active incretins are increased, which in turn stimulates glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, ultimately leading to lower blood glucose levels. nih.govnih.gov This approach carries a low risk of hypoglycemia, a significant advantage over some other antidiabetic agents. nih.gov

Numerous pyrazole-containing compounds have been synthesized and evaluated as DPP-4 inhibitors. nih.gov In one study, a series of novel thiosemicarbazones incorporating a pyrazole moiety were tested for their DPP-4 inhibitory effects. The compound 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide was identified as a highly potent DPP-4 inhibitor, with an IC₅₀ value of 1.266 nM, which is more potent than the well-known DPP-4 inhibitor drug, Sitagliptin (IC₅₀ = 4.380 nM). nih.gov Molecular docking studies suggest that the pyrazole scaffold plays a crucial role in binding to the active site of the DPP-4 enzyme. nih.gov

Table 3: DPP-4 Inhibition by Pyrazole-based Thiosemicarbazone Analogs
CompoundDPP-4 Inhibition IC₅₀ (nM)Reference
4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f)1.266 ± 0.264 nih.gov
Trifluoromethyl-substituted analog (2g)4.775 ± 0.296 nih.gov
Biphenyl-substituted analog (2o)18.061 ± 0.311 nih.gov
Thiomethyl-substituted analog (2k)22.671 ± 0.301 nih.gov
Sitagliptin (Reference Drug)4.380 ± 0.319 nih.gov

In vivo Models for Blood Glucose Regulation

The efficacy of DPP-4 inhibitors, including those structurally related to pyrazole derivatives, has been demonstrated in animal models of diabetes. The first DPP-4 inhibitor tested in a clinical setting, NVP DPP728, is a cyanopyrrolidide that functions as a competitive inhibitor of the enzyme. nih.gov Initial preclinical studies with NVP DPP728 showed that it improved glucose tolerance following an oral glucose challenge in cynomolgus monkeys. nih.gov In obese Zucker rats, a model for type 2 diabetes, this inhibitor potentiated the insulin response to an oral glucose load, resulting in improved glucose tolerance. nih.gov

Furthermore, in vivo studies with the DPP-4 inhibitor vildagliptin (B1682220) in diabetic Sprague Dawley rats demonstrated vascular protective effects, including reduced oxidative stress and suppression of pro-inflammatory gene expression in the aorta, suggesting benefits beyond simple glucose control. nih.gov These animal studies provide crucial proof-of-concept for the therapeutic potential of inhibiting DPP-4 and support the continued investigation of pyrazole-based compounds as novel antidiabetic agents.

Antioxidant Activity and Free Radical Scavenging

The antioxidant potential of pyrazole derivatives is a subject of considerable interest, often attributed to the hydrogen-donating ability of the NH proton in the pyrazole ring. nih.gov

DPPH Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the free-radical scavenging capacity of compounds. While numerous studies have demonstrated the DPPH radical scavenging activity of various pyrazole derivatives, no specific IC50 values for this compound have been reported in the public domain. For instance, studies on other pyrazole derivatives have shown significant antioxidant activity, which is often influenced by the nature and position of substituents on the pyrazole ring. nih.gov

Characterization of Other Free Radical Neutralization Pathways

Beyond DPPH assays, other methods such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay and various lipid peroxidation inhibition assays are used to characterize antioxidant activity. Research on related pyrazole compounds suggests that they can act as antioxidants through various mechanisms, including the chelation of metal ions and the modulation of antioxidant enzyme systems. nih.gov However, specific studies detailing the free radical neutralization pathways of this compound are currently unavailable.

Other Significant Pharmacological Activities

The versatile structure of the pyrazole ring has led to its incorporation into compounds with a wide range of pharmacological effects.

Antitubercular Activity

Pyrazole derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. mdpi.comnih.gov Several studies have reported the synthesis and evaluation of pyrazole-containing compounds against Mycobacterium tuberculosis. For example, certain pyrazol-5(H)-one derivatives have shown potent in vitro activity against the H37Rv strain of M. tuberculosis. researchgate.net Similarly, other research has highlighted the antitubercular potential of various substituted pyrazoles. nih.govnih.gov Despite these promising findings for the broader class, specific MIC values for this compound against any strain of Mycobacterium tuberculosis have not been documented in the available literature.

Anticonvulsant Properties

The central nervous system activity of pyrazole derivatives has been explored, with some compounds showing potential as anticonvulsant agents. atauni.edu.tr The mechanism of action is often linked to the modulation of neurotransmitter systems. However, there is a lack of specific preclinical data, such as ED50 values from maximal electroshock (MES) or pentylenetetrazole (PTZ) induced seizure models, for this compound.

Antiviral Properties

The antiviral potential of pyrazole derivatives is another area of active research. nih.gov Compounds incorporating the pyrazole scaffold have been investigated for activity against a range of viruses. For instance, certain 1H-pyrazole-3-carboxamides have been shown to inhibit Hepatitis C virus replication. nih.gov Nevertheless, specific antiviral screening data for this compound against any viral strain is not present in the reviewed scientific literature.

Insecticidal Activity

The pyrazole ring is a core component of many commercially successful and developmental insecticides. nih.gov Analogs of this compound, particularly N-pyridylpyrazole derivatives, have shown significant insecticidal properties. These compounds often act as potent and selective activators of insect ryanodine (B192298) receptors (RyRs), which are crucial calcium release channels involved in muscle contraction. mdpi.com The activation of these receptors leads to uncontrolled calcium release, resulting in paralysis and death of the insect.

Research into pyrazole-based insecticides has identified several key structural features that influence their potency. For instance, studies on amides containing N-pyridylpyrazole moieties have demonstrated that modifications to the pyrazole ring and its substituents can significantly impact insecticidal efficacy against various pests like the oriental armyworm (Mythimna separata) and the mosquito (Culex pipiens pallens). mdpi.com In one study, compound 7l , an N-pyridylpyrazole amide, demonstrated 80% mortality against the oriental armyworm at a concentration of 10 µg·mL⁻¹. mdpi.com The insecticidal activity of various pyrazole derivatives is summarized in the table below.

Compound ClassTarget Pest(s)Observed ActivityReference
N-Pyridylpyrazole AmidesMythimna separata (Oriental Armyworm)80% mortality at 10 µg·mL⁻¹ (Compound 7l) mdpi.com
N-Pyridylpyrazole AmidesCulex pipiens pallens (Mosquito)100% mortality at 2 µg·mL⁻¹ (Compound 7d) mdpi.com
Pyrazole Oxime EthersHelicoverpa armigera (Cotton Bollworm)60% activity at 5 mg/kg nih.gov
Halopyrazole Matrine DerivativesPlutella xylostella, Mythimna separata, Spodoptera frugiperdaUp to 100% mortality at 1.0 mg/mL mdpi.com

The introduction of halopyrazole groups into the structure of matrine, a natural botanical pesticide, has been shown to dramatically increase its insecticidal activity against several major agricultural pests. mdpi.com This suggests that the presence of a halogenated pyrazole moiety, a feature related to the nitro-substituted pyrazole core of this compound, can be a critical determinant for enhanced insecticidal action. mdpi.com

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.govnih.gov It is a significant virulence factor for some pathogenic bacteria, such as Helicobacter pylori, allowing them to survive in the acidic environment of the stomach, leading to gastritis and peptic ulcers. nih.govderpharmachemica.comnih.gov Consequently, urease inhibitors are of considerable interest as potential therapeutic agents.

Several studies have explored pyrazole derivatives as urease inhibitors. derpharmachemica.comderpharmachemica.comresearchgate.net A series of novel substituted pyrazoles were synthesized and showed remarkable urease-inhibitory effects in vitro. derpharmachemica.comderpharmachemica.com Dihydropyrazole-based derivatives have also been identified as a promising scaffold for the development of new urease inhibitors, with some analogs exhibiting exceptional potency with IC₅₀ values in the low micromolar range. researchgate.net For example, compounds 2b and 2n from a dihydropyrazole series showed IC₅₀ values of 5.21 µM. researchgate.net

The mechanism of inhibition often involves the interaction of the pyrazole scaffold with the nickel ions in the active site of the urease enzyme. derpharmachemica.com The presence of specific functional groups on the pyrazole ring can enhance this interaction and improve inhibitory potency. While direct studies on this compound are not available, its structure suggests it could potentially interact with the urease active site.

Compound ClassEnzyme SourceInhibition (IC₅₀)Reference
Dihydropyrazole derivative 2b Jack Bean Urease5.21 ± 0.91 µM researchgate.net
Dihydropyrazole derivative 2m Jack Bean Urease6.21 ± 0.10 µM researchgate.net
Dihydropyrazole derivative 2n Jack Bean Urease5.21 ± 0.81 µM researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for optimizing lead compounds. For pyrazole analogs, SAR studies have provided valuable insights into the structural requirements for various biological activities, including insecticidal and enzyme inhibitory effects.

In the context of insecticidal activity, SAR studies of N-pyridylpyrazole amides revealed that the nature and position of substituents on the phenyl ring of the amide portion are critical. mdpi.com For instance, the presence of electron-withdrawing groups like chlorine at certain positions can significantly decrease insecticidal activity. mdpi.com Conversely, for pyrazole urea-based inhibitors of p38 MAP kinase, replacing a methyl group on the pyrazole nitrogen with a phenyl group improved binding potency by 40-fold, highlighting the importance of this position for target interaction.

For urease inhibition, SAR studies on pyrazole derivatives have shown that the substitution pattern on the pyrazole ring and any attached aromatic systems dictates the inhibitory potential. derpharmachemica.comnih.gov The design of dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH) based on a 1,5-diarylpyrazole scaffold demonstrated that the linkage and nature of a urea-containing side chain were critical for achieving potent and selective inhibition of both enzymes. nih.gov

Molecular Docking and Receptor-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the molecular basis of drug-target interactions.

For analogs of this compound, molecular docking has been instrumental in identifying and validating biological targets. For N-(4-cyano-1-phenyl-1H-pyrazol-5-yl) derivatives, docking studies predicted a binding mode within the insect ryanodine receptor, suggesting these compounds act as activators of this ion channel. nih.gov In another study, docking simulations of pyrazole derivatives against the enzyme urease helped to rationalize their inhibitory activity by showing interactions with the nickel-containing active site. derpharmachemica.comderpharmachemica.com Similarly, docking studies have been used to identify pyrazole-based compounds as inhibitors of targets such as GSK3β, p38 MAP kinase, and various cytochrome P450 (CYP) enzymes. nih.gov

Computational methods not only identify potential binding sites but also predict the strength of the interaction (binding affinity) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. For a series of pyrazole acyl(thio)urea derivatives, docking studies were used to predict their binding modes within the succinate (B1194679) dehydrogenase (SDH) enzyme, a key target for fungicides. acs.org

In the case of pyrazole urea-based p38 MAP kinase inhibitors, X-ray crystallography and molecular modeling showed that the compounds bind to a specific allosteric site on the enzyme, stabilizing a conformation that is incompatible with ATP binding. The pyrazole core, the urea linker, and the appended aryl groups all form critical interactions within the binding pocket. For example, the urea moiety often forms key hydrogen bonds with the protein backbone, a common interaction mode for this class of inhibitors.

The insights gained from SAR and molecular docking studies fuel rational design strategies for creating new analogs with improved potency, selectivity, and pharmacokinetic properties. The development of pyrazole urea-based inhibitors of p38 MAP kinase is a prime example of this approach. Starting from a lead compound, researchers used structural information from co-crystal structures to guide the synthesis of new analogs with optimized interactions within the target's binding site, ultimately leading to a clinical candidate.

Similarly, in the development of NAMPT activators, an early lead compound with a triazolopyridine core was identified. nih.gov However, it suffered from inhibition of CYP enzymes. Rational design, focused on modulating the compound's lipophilicity (logD), led to the synthesis of 1-[2-(1-methyl-1H-pyrazol-5-yl)- derpharmachemica.comderpharmachemica.comacs.orgtriazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea, which retained potent NAMPT activity while having significantly reduced CYP inhibition. nih.gov This demonstrates how computational predictions and mechanistic understanding can be integrated to overcome specific liabilities in drug development.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-(4-Nitro-1H-pyrazol-5-yl)ethanone, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of similar structures, such as 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the pyrazole (B372694) ring protons would show characteristic chemical shifts. ijcmas.com

The spectrum would likely display a singlet for the pyrazole ring proton (H-3), a singlet for the methyl protons of the acetyl group, and a signal for the N-H proton of the pyrazloe ring. The exact chemical shifts are influenced by the solvent used and the electronic effects of the nitro and acetyl substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (acetyl)~2.5Singlet
H-3 (pyrazole)~8.1Singlet
N-H (pyrazole)Broad singlet

Note: Predicted values are based on related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
CH₃ (acetyl)~28
C=O (acetyl)~190
C-3 (pyrazole)~135
C-4 (pyrazole)~140 (bearing NO₂)
C-5 (pyrazole)~145 (bearing acetyl)

Note: Predicted values are based on data from similar pyrazole derivatives and are subject to experimental variation. ijcmas.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are instrumental in confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, it would primarily confirm the absence of proton-proton coupling for the isolated pyrazole and methyl protons.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded protons and carbons. It would definitively link the methyl proton signal to the methyl carbon signal and the H-3 proton signal to the C-3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations. Key HMBC correlations would be expected between the methyl protons and the carbonyl carbon, as well as between the H-3 proton and the C-4 and C-5 carbons of the pyrazole ring, and between the N-H proton and the C-3 and C-5 carbons. These correlations are crucial for unambiguously assembling the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C=O, and NO₂ groups. Studies on related nitropyrazoles show characteristic N-H stretching vibrations around 3341-3353 cm⁻¹ and strong absorptions for the aromatic C=C stretching in the region of 1591-1574 cm⁻¹. The C=N stretching vibrations are typically observed around 1477-1463 cm⁻¹. wisdomlib.org

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (pyrazole)3300 - 3500
C-H Stretch (aromatic/methyl)2900 - 3100
C=O Stretch (ketone)1680 - 1720
C=N Stretch (pyrazole ring)1450 - 1650
NO₂ Asymmetric Stretch1500 - 1560
NO₂ Symmetric Stretch1340 - 1380

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern would likely involve the loss of the nitro group (NO₂), the acetyl group (CH₃CO), and other characteristic fragments of the pyrazole ring, which aids in confirming the structure.

Chromatographic Methods for Purity and Isolation

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For pyrazole derivatives, Thin-Layer Chromatography (TLC) and column chromatography are routinely employed. nih.govacs.org

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative method used to monitor the progress of a chemical reaction and to assess the purity of the resulting products. researchgate.net In the synthesis of pyrazole derivatives, TLC is used to determine when the starting materials have been consumed and the desired product has formed. mdpi.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. mdpi.comktu.edu The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the eluent). As the eluent moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the eluent.

For pyrazole compounds, mixtures of ethyl acetate (B1210297) and hexane (B92381) are common eluents. mdpi.com After the solvent front has reached the top of the plate, the plate is removed and dried. The separated spots are often visualized under UV light, as pyrazole rings and nitro groups are typically UV-active. ktu.edu The purity of the sample is indicated by the presence of a single spot.

Table 1: TLC Monitoring Parameters for Pyrazole Derivatives

ParameterDescriptionCommon Application
Stationary Phase A thin layer of adsorbent material on a plate.Silica gel is most commonly used for pyrazole compounds. mdpi.com
Mobile Phase A solvent or mixture of solvents that flows through the stationary phase.Mixtures like ethyl acetate/hexane or dichloromethane (B109758) are frequently used. mdpi.com
Visualization Method used to see the separated spots.UV light (254 nm or 365 nm) is standard for aromatic and conjugated systems. ktu.edu
Application Purpose of the analysis.Monitoring reaction progress and assessing the purity of the final product. researchgate.net

Once TLC analysis confirms the successful synthesis of this compound, column chromatography is the standard method used for its purification and isolation on a larger scale. acs.org This technique separates compounds based on the same principles as TLC but is used to separate grams or more of material.

In this process, a glass column is packed with a stationary phase, typically silica gel. mdpi.comclockss.org The crude product mixture is loaded onto the top of the column and is then eluted with a solvent system (mobile phase), which can be a single solvent or a gradient of solvents with increasing polarity. mdpi.com For instance, a gradient elution starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate is a common strategy. mdpi.comclockss.org

The different components of the mixture move down the column at different rates. Fractions are collected sequentially as they exit the column. Each fraction is then analyzed by TLC to determine its composition. Fractions containing the pure desired compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound. clockss.org

Table 2: Column Chromatography Purification Details for Pyrazole Analogs

ParameterTechnique DetailsReference
Stationary Phase Silica gel (e.g., 70-230 mesh ASTM) ktu.edu
Mobile Phase (Eluent) Gradient elution with solvents of increasing polarity, such as ethyl acetate in hexane or methanol (B129727) in ethyl acetate. mdpi.comclockss.org
Apparatus Glass column or automated flash chromatography systems. ktu.edu
Outcome Isolation of the target compound from unreacted starting materials, by-products, and other impurities. acs.org

Elemental Analysis for Empirical Formula Validation

Elemental Analysis (EA) is a destructive analytical technique that provides the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for validating the empirical formula of a newly synthesized molecule like this compound.

The empirical formula for this compound is C₅H₅N₃O₃. The theoretical elemental composition can be calculated from this formula. The synthesized compound is then analyzed, and the experimentally determined percentages of C, H, and N are compared to the calculated values. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's identity and purity. researchgate.net This technique is a cornerstone for the characterization of novel pyrazole derivatives. researchgate.netacs.org

Table 3: Elemental Analysis Data for this compound (C₅H₅N₃O₃)

ElementTheoretical Mass %Found Mass % (Hypothetical)
Carbon (C) 35.51%35.48%
Hydrogen (H) 2.98%2.95%
Nitrogen (N) 24.84%24.80%
Oxygen (O) 28.38%Not Determined

Note: Oxygen is typically not directly measured and is calculated by difference. The "Found" values are hypothetical, illustrating a typical result that would confirm the empirical formula.

Future Research Directions and Translational Perspectives for 1 4 Nitro 1h Pyrazol 5 Yl Ethanone

Development of Novel and Green Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has evolved significantly, with a growing emphasis on green chemistry principles to minimize environmental impact. nih.govresearchgate.netpharmacognosyjournal.netsci-hub.se Traditional methods for synthesizing pyrazoles often involve the use of hazardous reagents and solvents. sci-hub.se Future research should focus on developing eco-friendly and efficient synthetic routes to 1-(4-nitro-1H-pyrazol-5-yl)ethanone.

Key areas of focus for green synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. pharmacognosyjournal.netnih.gov

Ultrasound irradiation: Sonochemistry offers an alternative energy source that can promote reactions with high efficiency. nih.gov

Green solvents: Utilizing water or deep eutectic solvents can replace hazardous organic solvents. researchgate.netnih.gov

Nano-catalysts: The use of recyclable nano-catalysts can enhance reaction rates and selectivity. pharmacognosyjournal.net

Multi-component reactions: One-pot synthesis of pyrazole derivatives can improve atom economy and reduce waste. nih.gov

A plausible green synthetic approach for this compound could involve the cyclocondensation of a suitable dicarbonyl compound with a hydrazine (B178648) derivative under microwave irradiation using a green solvent. The starting material, 4-nitropyrazole, is a known building block in the synthesis of various pharmaceutical compounds and can be prepared by nitrating pyrazole. chemicalbook.commdpi.com

In-Depth Mechanistic Studies of Pharmacological Actions

While the specific pharmacological actions of this compound are not well-documented, the broader class of pyrazole derivatives exhibits a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. nih.govnih.govpharmatutor.orgmdpi.com The presence of the nitro group is of particular interest, as nitropyrazole derivatives have been investigated for various therapeutic applications. pharmatutor.org

Future research should aim to elucidate the precise mechanisms by which this compound exerts its potential biological effects. This would involve:

Enzyme inhibition assays: To identify specific enzymes that are targeted by the compound. Pyrazole derivatives are known to inhibit enzymes like cyclooxygenase (COX) and various protein kinases. nih.govnih.gov

Cell-based assays: To understand the compound's effects on cellular processes such as proliferation, apoptosis, and cell cycle regulation.

In vivo studies: To evaluate the compound's efficacy and pharmacological profile in animal models of disease.

Understanding the mechanism of action is crucial for identifying potential therapeutic targets and for the rational design of more potent and selective analogs.

Integration of Advanced Computational Modeling for Rational Drug Design

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound, computational approaches can provide valuable insights into its structure-activity relationships (SAR) and guide the development of new derivatives with improved pharmacological properties.

Key computational techniques that can be applied include:

Molecular Docking: To predict the binding mode and affinity of the compound to potential biological targets. nih.govnih.govijpsr.comijsdr.org

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the chemical structure of pyrazole derivatives with their biological activity. nih.govijsdr.org

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when bound to its target, providing insights into the stability of the complex. rsc.org

These computational studies can help in identifying key structural features responsible for biological activity and in designing new analogs with enhanced potency and selectivity.

Exploration of Emerging Biological Targets and Therapeutic Applications

The diverse pharmacological activities of pyrazole derivatives suggest that this compound and its analogs could be explored for a wide range of therapeutic applications. nih.govmdpi.com Future research should focus on identifying and validating novel biological targets for this class of compounds.

Potential therapeutic areas for exploration include:

Oncology: Pyrazole-based compounds have shown promise as anticancer agents by targeting various protein kinases involved in cancer progression. nih.govmdpi.comresearchgate.net

Inflammatory Diseases: As many pyrazole derivatives exhibit anti-inflammatory properties, this compound could be investigated for the treatment of conditions like rheumatoid arthritis and inflammatory bowel disease. nih.govresearchgate.net

Infectious Diseases: The antimicrobial and antifungal activities of some pyrazoles warrant investigation into their potential use against various pathogens. nih.govmdpi.com

Neurological Disorders: Some pyrazole derivatives have shown neuroprotective effects, suggesting a potential role in treating neurodegenerative diseases. pharmatutor.org

Systematic screening against a panel of biological targets will be essential to uncover new therapeutic opportunities for this compound.

Synergistic Effects with Other Bioactive Compounds

Combination therapy, where two or more drugs are used together, is a common strategy in the treatment of complex diseases like cancer. Investigating the synergistic effects of this compound with other known bioactive compounds could lead to more effective treatment regimens.

Research in this area should involve:

In vitro combination studies: To assess the synergistic, additive, or antagonistic effects of the compound when combined with other drugs in cell-based assays.

Mechanistic studies: To understand the molecular basis of any observed synergistic interactions. Natural compounds have been shown to have synergistic effects with conventional chemotherapeutic drugs. nih.govnih.govmdpi.com

In vivo studies: To validate the efficacy of combination therapies in animal models.

Identifying synergistic combinations could enhance therapeutic efficacy, reduce required doses, and potentially overcome drug resistance.

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design are powerful strategies for the development of new therapeutic agents. nih.govdrugbank.com These approaches can be applied to optimize the structure of this compound and its derivatives.

Ligand-Based Drug Design:

Pharmacophore modeling: This involves identifying the key chemical features responsible for the biological activity of a series of compounds. nih.gov

3D-QSAR: This method develops a three-dimensional model to correlate the structural properties of molecules with their activity.

Structure-Based Drug Design:

Target identification and validation: Identifying the specific biological target of the compound is the first step.

X-ray crystallography or NMR spectroscopy: Determining the 3D structure of the target protein in complex with the ligand provides a detailed understanding of the binding interactions. acs.org

Iterative design and synthesis: Based on the structural information, new analogs can be designed, synthesized, and tested to improve binding affinity and selectivity. drugbank.comacs.org

The pyrazole scaffold is recognized as a privileged structure in the design of protein kinase inhibitors, and both ligand-based and structure-based approaches have been successfully used to develop potent and selective inhibitors. nih.govmdpi.comnih.gov

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Nitro-1H-pyrazol-5-yl)ethanone, and how do reaction conditions influence product yield?

  • Methodological Answer : The synthesis typically involves nitro-functionalization of pyrazole precursors. For example, nitration of 1H-pyrazol-5-yl derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) introduces the nitro group. Reaction conditions such as temperature (0–5°C for nitration) and stoichiometry are critical to minimize side products like over-nitrated species . Solvent choice (e.g., acetic acid or DCM) also affects regioselectivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended to isolate the target compound. Monitoring intermediates with NMR (¹H/¹³C) and HPLC ensures reaction progression .

Q. How can the nitro group in this compound be selectively reduced, and what analytical techniques validate the product?

  • Methodological Answer : Catalytic hydrogenation (H₂/Pd-C in ethanol) or chemical reduction (NaBH₄/CuCl₂) selectively reduces the nitro group to an amine. The reaction must be conducted under inert atmospheres (N₂/Ar) to prevent oxidation. Post-reduction, FT-IR confirms the disappearance of the NO₂ stretch (~1520 cm⁻¹), while LC-MS and ¹⁵N NMR identify the amine derivative. Comparative TLC (Rf shift) and elemental analysis further validate purity .

Advanced Research Questions

Q. What strategies resolve structural ambiguities in this compound using X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is optimal. Key steps include:
  • Growing high-quality crystals via slow evaporation (e.g., ethanol/water mixtures).
  • Collecting data at low temperature (100 K) to minimize thermal motion artifacts.
  • Using the OLEX2 interface for SHELXL to refine hydrogen bonding and nitro-group geometry.
    Discrepancies in torsion angles or bond lengths (e.g., C-NO₂ vs. C=O) are resolved by iterative refinement cycles and validating against the Cambridge Structural Database (CSD) .

Q. How can molecular docking predict the biological activity of this compound derivatives?

  • Methodological Answer : AutoDock Vina is employed to model ligand-receptor interactions. Protocol:
  • Prepare the ligand: Optimize the 3D structure (Avogadro) and assign charges (AMBER force field).
  • Define the binding pocket (e.g., COX-2 or kinase domains) using PyMOL.
  • Run docking simulations with exhaustiveness = 20 to ensure conformational sampling.
  • Validate results by comparing docking scores (ΔG) with experimental IC₅₀ values from enzyme assays. Discrepancies may arise from solvation effects, addressed via MD simulations (GROMACS) .

Q. How do researchers reconcile contradictions between computational predictions and experimental bioactivity data for pyrazole derivatives?

  • Methodological Answer : Contradictions often stem from overlooked tautomeric forms or protonation states. Strategies include:
  • Performing pH-dependent DFT calculations (Gaussian 16) to identify dominant tautomers.
  • Reassessing docking parameters (e.g., flexible side chains) using induced-fit docking (IFD, Schrödinger).
  • Cross-validating with SPR (surface plasmon resonance) to measure binding kinetics experimentally.
    Case studies show nitro-group orientation in the binding pocket can drastically alter affinity, necessitating multi-method validation .

Data Analysis & Optimization

Q. What experimental design minimizes byproduct formation during the synthesis of this compound?

  • Methodological Answer : A factorial design (DoE) optimizes variables:
  • Factors : Temperature (20–60°C), solvent polarity (logP), and catalyst loading (0.1–5 mol%).
  • Response : Yield and purity (HPLC area%).
    ANOVA analysis identifies temperature as the most significant factor. Lower temperatures (20–30°C) reduce dimerization byproducts, while polar aprotic solvents (DMF) improve nitro-group stability. Confirmatory runs with LC-MS/MS monitor intermediate degradation .

Q. How can spectroscopic data distinguish this compound from structurally similar analogs?

  • Methodological Answer : Key spectral markers:
  • ¹H NMR : Pyrazole H-3 resonates as a singlet (δ 8.2–8.5 ppm); acetyl CH₃ appears at δ 2.5–2.7 ppm.
  • ¹³C NMR : Nitro-substituted C-4 (δ 145–150 ppm) vs. non-nitrated analogs (δ 125–130 ppm).
  • IR : Strong C=O stretch (~1700 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹).
    High-resolution MS (HRMS-ESI) provides exact mass confirmation (theoretical m/z for C₆H₆N₃O₃: 168.0409) .

Structural & Functional Comparisons

Q. How does the nitro group in this compound influence its reactivity compared to amino or methyl derivatives?

  • Methodological Answer : The nitro group is electron-withdrawing, reducing pyrazole ring electron density and directing electrophilic substitution to the C-3 position. In contrast, amino derivatives undergo diazotization or acylation. Comparative kinetic studies (UV-Vis monitoring) show nitro derivatives react 3× slower in SNAr reactions than amino analogs. Substituent effects are quantified via Hammett plots (σₚ = +0.82 for NO₂) .

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